Etilefrine

Descripción general

Descripción

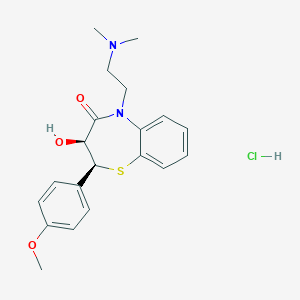

La etilefrina es una amina simpaticomimética que actúa como un estimulante cardíaco y agente antihipertensivo. Se utiliza principalmente para tratar la hipotensión ortostática, una condición caracterizada por una caída repentina de la presión arterial al ponerse de pie. La etilefrina interactúa con los receptores adrenérgicos alfa y beta, lo que lleva a un aumento del gasto cardíaco, el volumen sistólico y la presión arterial .

Mecanismo De Acción

La etilefrina actúa como un agente simpaticomimético de acción directa al unirse y activar receptores adrenérgicos específicos. Se dirige principalmente a los receptores adrenérgicos beta-1 en el corazón, lo que lleva a un aumento de la frecuencia cardíaca y el gasto cardíaco. También interactúa con los receptores adrenérgicos alfa, causando vasoconstricción y aumento de la presión arterial .

Análisis Bioquímico

Biochemical Properties

Etilefrine interacts with beta-1 and some alpha-adrenergic receptors . It appears to have a much higher affinity for β1 (cardiac) than for β2 adrenoreceptors . The interaction with these receptors plays a crucial role in its function as a vasoconstrictor agent .

Cellular Effects

This compound influences cell function by interacting with adrenergic receptors, which are integral membrane proteins located in various types of cells . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with adrenergic receptors . It binds to these receptors, leading to a series of events that result in vasoconstriction . This binding can lead to enzyme activation or inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in adrenergic signaling pathways

Subcellular Localization

Given its role as an adrenergic agonist, it is likely to be found wherever adrenergic receptors are located within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La etilefrina se puede sintetizar mediante varios métodos. Un método común implica la reacción de alfa-bromo-m-hidroxiacetofenona con N-etilbencilamina en un solvente a una temperatura de 10-20 °C. La mezcla de reacción se somete luego a conservación térmica durante 3-6 horas, seguido de la adición de ácido clorhídrico para ajustar el pH a 0,5-1,5. El producto resultante es alfa-bencil etil amino-m-hidroxiacetofenona clorhidrato. Este intermedio se disuelve luego en un solvente de alcohol, y la hidrogenación catalítica se lleva a cabo a 30-40 °C bajo atmósfera de nitrógeno para producir clorhidrato de etilefrina .

Métodos de producción industrial

La producción industrial de etilefrina a menudo implica el uso de cardanol derivado del líquido de cáscara de nuez de la anacardia. El intermedio clave, 3-vinilfenol, se sintetiza a partir de cardanol mediante etenolisis. Este intermedio se somete a hidroxiaminación con un catalizador de porfirina de hierro para producir norfenefrina, que luego se etila para formar etilefrina .

Análisis De Reacciones Químicas

Tipos de reacciones

La etilefrina experimenta varias reacciones químicas, que incluyen:

Oxidación: La etilefrina se puede oxidar para formar las quinonas correspondientes.

Reducción: La hidrogenación catalítica se utiliza en su síntesis.

Sustitución: Las reacciones de halogenación y alquilación son comunes en sus vías sintéticas.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Gas hidrógeno en presencia de un catalizador como paladio sobre carbón.

Sustitución: Agentes halogenantes como el bromo o agentes alquilantes como el yoduro de etilo.

Productos principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Clorhidrato de etilefrina.

Sustitución: Varias feniletilaminas sustituidas.

Aplicaciones Científicas De Investigación

La etilefrina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los agonistas adrenérgicos.

Biología: Se investiga por sus efectos sobre los receptores adrenérgicos y la función cardiovascular.

Medicina: Se utiliza principalmente para tratar la hipotensión ortostática y otras afecciones cardiovasculares.

Industria: Se utiliza en la síntesis de otros compuestos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos

Comparación Con Compuestos Similares

La etilefrina es similar a otras aminas simpaticomiméticas como la norfenefrina, la fenilefrina y el fenoprofeno. Es única en su interacción equilibrada con los receptores adrenérgicos alfa y beta, lo que la hace particularmente efectiva en el tratamiento de la hipotensión ortostática. Otros compuestos como la fenilefrina se dirigen principalmente a los receptores alfa, mientras que la norfenefrina tiene una mayor afinidad por los receptores beta .

Lista de compuestos similares

- Norfenefrina

- Fenilefrina

- Fenoprofeno

Propiedades

IUPAC Name |

3-[2-(ethylamino)-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVIAVUSQAWMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |

| Record name | Etilefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023029 | |

| Record name | Etilefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085437 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

709-55-7, 10128-36-6 | |

| Record name | (±)-Etilefrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etilefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etilefrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208-209 | |

| Record name | Etilefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etilefrine exert its effects on the cardiovascular system?

A1: this compound acts as an agonist at both alpha- and beta2-adrenergic receptors []. By stimulating alpha-1-adrenergic receptors, this compound primarily induces vasoconstriction in the arteriolar and venous vasculature, leading to a decrease in venous pooling and an increase in blood pressure [].

Q2: Does this compound have any direct effects on the heart?

A2: While its primary effects are on blood vessels, this compound can also stimulate beta-1 adrenergic receptors in the heart []. This stimulation results in positive chronotropic and inotropic effects, meaning it increases heart rate and contractility, respectively.

Q3: What is the bioavailability of oral this compound?

A3: The bioavailability of oral this compound is relatively low due to significant first-pass metabolism [, ]. Studies comparing this compound to its stearic acid ester prodrug found the relative bioavailability of the prodrug to be approximately 51% compared to this compound, suggesting that the prodrug strategy may partially overcome the first-pass effect [].

Q4: How is this compound metabolized and excreted?

A4: this compound is primarily metabolized in the liver via conjugation with sulfate, forming the major metabolite this compound sulfate [, ]. Additional minor metabolites, identified as isomeric tetrahydroisoquinolines, are also formed through condensation with formaldehyde []. These metabolites are excreted in the urine, both in free and conjugated forms [].

Q5: What are the primary clinical applications of this compound?

A5: this compound is primarily used in the management of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing [, , ]. It has also been investigated for its potential in treating other conditions, such as vasovagal syncope [, ], priapism [, , , ], and chylothorax [, , , , ].

Q6: Is this compound effective in preventing hypotension during spinal anesthesia?

A6: Research suggests that oral this compound, administered preoperatively, can reduce the fall in blood pressure during spinal anesthesia []. Intravenous this compound has also been compared to phenylephrine for treating hypotension during spinal anesthesia for cesarean section, with results indicating this compound may be associated with a lower total dose requirement and shorter duration of hypotension [].

Q7: Can this compound be used to treat priapism?

A7: this compound has been investigated as a potential treatment for priapism, particularly in the context of sickle cell disease [, , ]. Studies suggest that both intracavernous injection and oral administration of this compound may be effective in resolving priapism and reducing the frequency of stuttering priapism [, , ].

Q8: What is the role of this compound in managing chylothorax?

A8: this compound has emerged as a potential therapeutic option for managing chylothorax, a condition characterized by the accumulation of lymphatic fluid in the pleural space [, , , , ]. While the exact mechanism is unclear, this compound is thought to promote smooth muscle contraction of the thoracic duct, potentially reducing chyle flow and facilitating resolution of the chylothorax [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)

![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)